

# In-Depth Technical Guide: Discovery and Synthesis of hACC2-IN-1

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## Compound of Interest

Compound Name: hACC2-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **hACC2-IN-1**, a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2). The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

## Introduction

**hACC2-IN-1** is a small molecule inhibitor of human acetyl-CoA carboxylase 2 (ACC2), an enzyme that plays a critical role in the regulation of fatty acid metabolism. ACC2 is a mitochondrial enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key metabolite that acts as a precursor for fatty acid synthesis and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, **hACC2-IN-1** reduces the levels of malonyl-CoA, leading to an increase in fatty acid oxidation. This mechanism of action makes ACC2 an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.<sup>[1][2]</sup>

## Discovery of hACC2-IN-1

The discovery of **hACC2-IN-1** stemmed from a focused effort to develop potent and selective inhibitors of ACC2. The initial lead compound was identified through the hybridization of weak ACC2 inhibitors.<sup>[1]</sup> Subsequent optimization of this lead series led to the development of

compounds with significantly improved potency and selectivity for hACC2 over the isoform ACC1.[1]

## Lead Optimization and Structure-Activity Relationship (SAR)

A systematic structure-activity relationship (SAR) study was conducted to enhance the inhibitory activity and pharmacokinetic properties of the initial lead compounds. This involved chemical modifications to different parts of the molecule to improve its interaction with the target enzyme. This optimization process ultimately led to the identification of a compound series with potent inhibition of human ACC2, good bioavailability, and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The chemical structure of **hACC2-IN-1** is provided below:

Chemical Formula: C<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>S Molecular Weight: 432.58 g/mol CAS Number: 192323-14-1[3]

## Synthesis of hACC2-IN-1

While the specific, step-by-step synthesis of the compound publicly known as **hACC2-IN-1** is detailed within proprietary documents and the referenced scientific literature, the general synthetic strategy for this class of compounds is outlined in the work by Bengtsson et al. (2011). The synthesis involves a multi-step sequence that culminates in the final compound. Researchers seeking to replicate the synthesis should refer to the detailed experimental procedures described in the supplementary materials of the aforementioned publication.

## Quantitative Data

The following table summarizes the key quantitative data for **hACC2-IN-1** and related compounds from the discovery program.

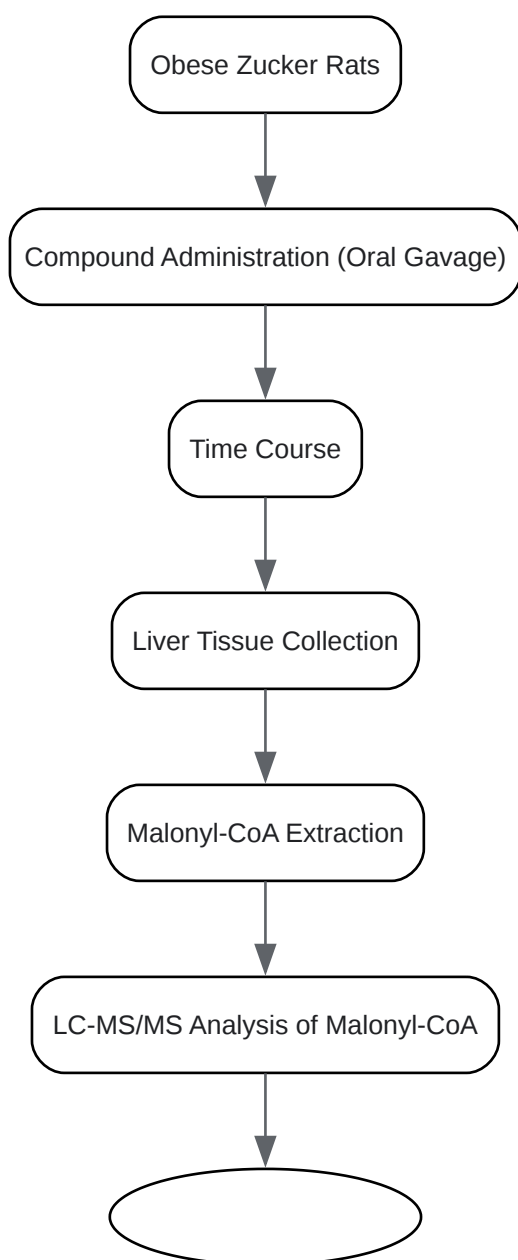
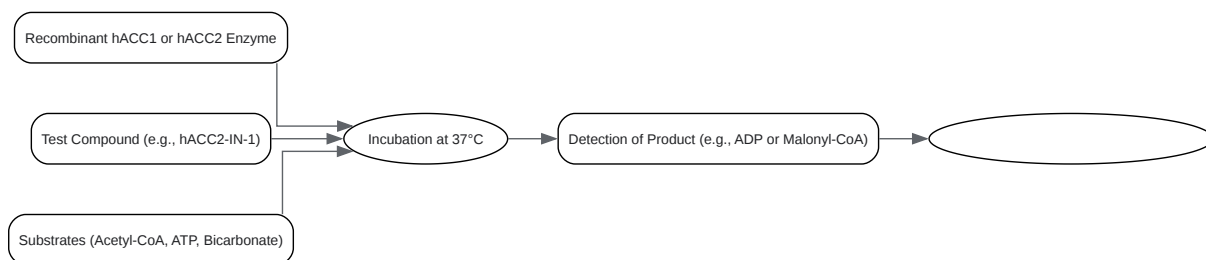
| Parameter              | Value                                       | Species | Notes   |
|------------------------|---|---------|---|
| hACC2 IC <sub>50</sub> | 2.5 µM                                      | Human   | Potent inhibition of the target enzyme.[2]      |
| hACC1 IC <sub>50</sub> | >10-fold higher than hACC2 IC <sub>50</sub> | Human   | Demonstrates selectivity for ACC2 over ACC1.[1] |

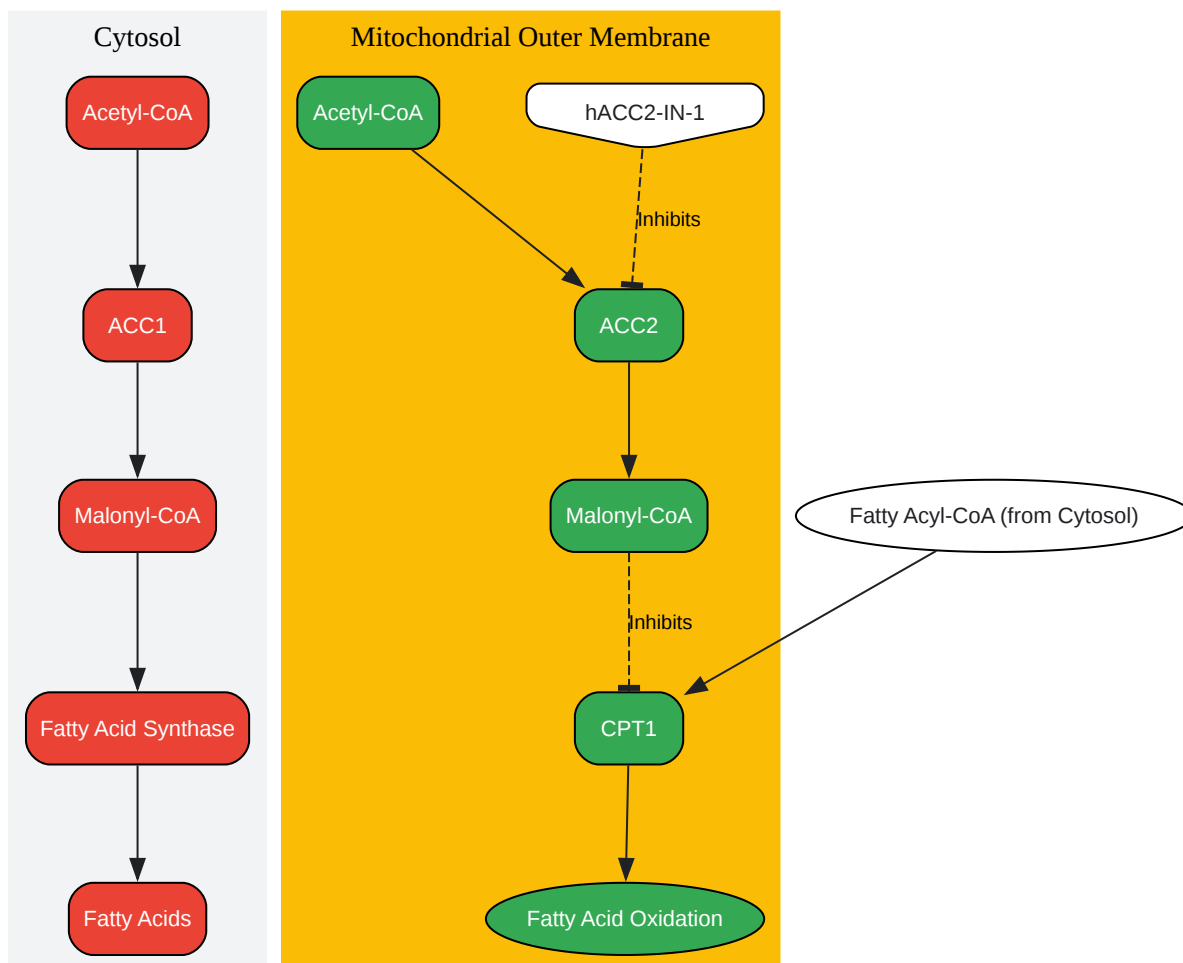
## Experimental Protocols

The following section outlines the general methodologies used for the key experiments in the discovery and characterization of **hACC2-IN-1**. For detailed, step-by-step protocols, it is essential to consult the primary research article by Bengtsson et al. (2011).

### ACC Enzyme Inhibition Assay

The inhibitory activity of the compounds against human ACC1 and ACC2 was determined using a biochemical assay. The general workflow for such an assay is as follows:





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## References

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